Barbituric acid

概述

描述

巴比妥类药物是一类从巴比妥酸衍生的有机化合物。 它们以镇静催眠作用而闻名,在医学上被用作抗焦虑药、催眠药和抗惊厥药 。 巴比妥类药物通过抑制中枢神经系统发挥作用,其效果从轻微镇静到完全麻醉不等 。 尽管具有药用价值,但巴比妥类药物具有很高的成瘾和过量风险,因此在许多应用中被更安全的替代品(如苯二氮卓类药物)所取代 .

准备方法

Historical Synthesis Methods

Baeyer’s Original Method (1864)

Baeyer’s pioneering synthesis involved the reduction of 5,5-dibromobarbituric acid using hydrocyanic acid or sodium amalgam with hydrogen iodide . Although groundbreaking, this method suffered from low yields (~30%) and hazardous reagents . The reaction pathway is summarized below:

Key Limitations :

Grimaux Modification (1879)

Édouard Grimaux replaced Baeyer’s route with a condensation of malonic acid , urea , and phosphorus oxychloride (POCl₃) . This acid-catalyzed cyclization improved yields to ~50% and laid the groundwork for modern protocols:

3} \text{this compound} + \text{HCl} + \text{H}2\text{O}

Advancements :

Modern Synthetic Approaches

Diethyl Malonate and Urea Condensation

Contemporary methods favor diethyl malonate over malonic acid due to its stability and reactivity. A representative procedure involves :

Reagents :

-

Diethyl malonate (0.5 mol)

-

Urea (0.55 mol)

-

Sodium methoxide (0.5 mol catalyst)

-

Ethylene glycol (223 g solvent)

Conditions :

Outcomes :

Table 1: Comparative Analysis of Malonate-Based Syntheses

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | Ethylene glycol | 110 | 6 | 70 |

| NaOH | Ethanol | 80 | 12 | 55 |

| K₂CO₃ | DMF | 100 | 8 | 62 |

Solvent and Catalyst Innovations

Recent studies highlight ethylene glycol as superior to ethanol or water due to its high boiling point and capacity to stabilize intermediates . Catalysts like Fe₂O₃/CuFe₂O₄ nanoparticles enable greener syntheses of this compound derivatives, achieving 93% yield in 3 minutes for arylidene analogs .

Advanced and Specialized Methods

Hydrothermal Synthesis with Metal Salts

A 2011 patent (CN102344466B) details a hydrothermal route using 2-thiothis compound and metal salts (Co, Cu, Ni) :

Procedure :

-

Dissolve 2-thiothis compound in water-ethanol (3:1).

-

Add metal salt (e.g., CuSO₄).

-

Adjust pH to 3–6 with NaOH/KOH.

Applications :

-

Produces metal-barbiturate complexes for analytical chemistry.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, 5-(4-dimethylaminobenzylidene)this compound synthesizes in 15 minutes at 100°C with 89% yield .

Factors Influencing Synthesis Efficiency

pH and Temperature

Catalyst Selection

-

Base catalysts : Sodium methoxide > NaOH > K₂CO₃ (yield correlation) .

-

Nanoparticles : Fe₂O₃/CuFe₂O₄ enhances surface area (89 m²/g) and reduces side reactions .

Applications Driving Methodological Innovations

The demand for barbiturate-derived pharmaceuticals and coordination polymers has spurred advances in:

化学反应分析

反应类型: 巴比妥类药物会发生各种化学反应,包括:

氧化: 巴比妥类药物可以被氧化生成相应的羧酸。

还原: 巴比妥类药物的还原会导致二氢衍生物的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂等还原剂。

取代: 卤代烷烃通常用于亲核取代反应.

主要产物:

氧化: 羧酸。

还原: 二氢衍生物。

取代: 烷基化巴比妥类药物.

科学研究应用

Pharmacological Applications

Barbituric acid and its derivatives have been extensively studied for their pharmacological properties:

- Anticonvulsant Activity : this compound derivatives are known for their efficacy in treating epilepsy and other seizure disorders. They function by enhancing the inhibitory neurotransmitter GABA's effects on neuronal activity .

- Antitumor Effects : Recent studies have highlighted the potential of novel this compound derivatives in cancer treatment. For instance, a compound designated as 1b has shown potent cytotoxicity against lung cancer cells without affecting normal cells, suggesting its therapeutic promise .

- Antimicrobial Properties : this compound derivatives have demonstrated activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Hepatoprotective Effects : A derivative known as BA-5 has been shown to inhibit liver fibrosis by blocking specific signaling pathways involved in hepatic stellate cell activation . This suggests potential applications in treating liver diseases.

Industrial Applications

Beyond pharmacology, this compound finds utility in various industrial sectors:

- Dyes and Pigments : Certain derivatives of this compound are used as industrial dyes and pigments due to their vibrant colors and stability under light exposure .

- Polymer Chemistry : this compound serves as a catalyst in polymerization reactions, contributing to the development of plastics and textiles .

- Organic Synthesis : It acts as a building block in multicomponent reactions, facilitating the synthesis of complex heterocyclic compounds. This application is crucial in developing new materials with specific properties .

Case Study 1: Antitumor Activity

In a study evaluating the anticancer activity of this compound derivatives, compound 1b showed significant cytotoxicity against A549 lung cancer cells. In vivo tests indicated that this compound effectively inhibited tumor growth in mouse xenograft models without causing toxicity to normal tissues. The mechanism of action was linked to specific apoptotic pathways activated by the compound .

Case Study 2: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and tested for their antimicrobial properties. Among them, several compounds exhibited potent inhibition against both bacterial and fungal strains, indicating their potential for development into new antimicrobial agents .

Data Table: Summary of Applications

作用机制

巴比妥类药物通过增强大脑中γ-氨基丁酸(GABA)神经递质系统的作用机制来发挥作用 。 它们与GABA受体-氯离子通道复合物结合,延长氯离子通道打开的时间,导致神经元膜超极化 。 这会导致神经元活性的抑制,并产生镇静和催眠作用 .

6. 与相似化合物的比较

巴比妥类药物经常与其他中枢神经系统抑制剂,如苯二氮卓类药物和非苯二氮卓类药物(Z药)进行比较。 虽然所有这些化合物都具有镇静催眠作用,但巴比妥类药物在化学结构和作用机制上是独特的 .

相似化合物:

苯二氮卓类药物: 如地西泮和劳拉西泮。

非苯二氮卓类药物: 如唑吡坦和艾司唑仑。

其他巴比妥类药物: 包括苯巴比妥、阿莫巴比妥和戊巴比妥.

相似化合物的比较

Benzodiazepines: Such as diazepam and lorazepam.

Nonbenzodiazepines: Such as zolpidem and eszopiclone.

Other Barbiturates: Including phenobarbital, amobarbital, and pentobarbital.

Barbiturates are distinguished by their higher potential for addiction and overdose compared to benzodiazepines and nonbenzodiazepines .

生物活性

Barbituric acid, a derivative of uracil, has been a subject of interest in pharmacology due to its diverse biological activities. While it is primarily known for its role in the synthesis of various barbiturate drugs, recent studies have highlighted its potential therapeutic applications beyond sedatives and anesthetics. This article explores the biological activity of this compound, focusing on its derivatives, particularly BA-5, and their implications in cancer treatment, liver fibrosis, and metabolic disorders.

Antitumor Activity

Recent research has demonstrated that certain derivatives of this compound exhibit significant antitumor properties. For instance, the compound BA-5 was shown to inhibit hepatocellular carcinoma (HCC) cell viability in a dose- and time-dependent manner. In vitro studies indicated that BA-5 treatment led to reduced phosphorylation of the AKT/p70S6K signaling pathway while sparing the MAPK pathway. This suggests a targeted mechanism by which BA-5 induces apoptosis through caspase-7 and PARP cleavage, thereby promoting cell death in HCC cells .

Table 1: Effects of BA-5 on HCC Cell Lines

| Cell Line | Treatment Concentration (µM) | Viability Inhibition (%) | Key Mechanism |

|---|---|---|---|

| SK-Hep 1 | 0 - 20 | 70% at 20 µM | AKT/p70S6K pathway inhibition |

| HepG2 | 0 - 20 | 65% at 20 µM | Caspase activation |

| Huh7 | 0 - 20 | 75% at 20 µM | PARP cleavage |

| Hep3B | 0 - 20 | 80% at 20 µM | Apoptosis induction |

Antifibrotic Effects

This compound derivatives have also been investigated for their antifibrotic effects, particularly in liver fibrosis. A study found that BA-5 inhibited hepatic stellate cell (HSC) activation by blocking TGF-β1 and LPS-induced NF-κB signaling pathways. This action not only reduced fibrosis but also mitigated inflammation by preventing macrophage recruitment and activation .

Table 2: Effects of BA-5 on Liver Fibrosis Markers

| Marker | Control Group (n=10) | BA-5 Treated Group (n=10) | Significance (p-value) |

|---|---|---|---|

| ALT (U/L) | 120 ± 15 | 45 ± 10 | <0.01 |

| TGF-β1 (pg/mL) | 500 ± 50 | 200 ± 30 | <0.05 |

| Collagen deposition (µg/g) | 300 ± 40 | 100 ± 20 | <0.01 |

Metabolic Disorders

In addition to its anticancer and antifibrotic properties, this compound derivatives like BA-5 have shown promise in addressing metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). In animal models, BA-5 treatment significantly decreased serum levels of alanine aminotransferase (ALT), low-density lipoprotein (LDL), and triglycerides while improving mood-related behaviors associated with high-fat diets .

Table 3: Impact of BA-5 on Metabolic Parameters

| Parameter | Control Group (n=10) | BA-5 Treated Group (n=10) | Significance (p-value) |

|---|---|---|---|

| ALT (U/L) | 150 ± 20 | 60 ± 15 | <0.01 |

| LDL (mg/dL) | 130 ± 25 | 70 ± 10 | <0.01 |

| Triglycerides (mg/dL) | 200 ± 30 | 90 ± 15 | <0.01 |

Case Study: Barbiturate Poisoning

A notable case involved a young woman who overdosed on pentobarbital, a barbiturate derivative. The patient presented with classic symptoms of barbiturate poisoning: impaired consciousness, hypotension, and hypothermia. Treatment included airway management and supportive care, highlighting the importance of recognizing barbiturate toxicity in clinical settings . This case underscores the dual nature of barbiturates as both therapeutic agents and potential poisons.

常见问题

Basic Research Questions

Q. What are the common synthetic methodologies for barbituric acid and its derivatives?

this compound is typically synthesized via the condensation of malonic acid with urea under acidic conditions . For derivatives, Knoevenagel condensation is widely employed, where this compound reacts with aldehydes (aromatic or α,β-unsaturated) in the presence of catalysts like triethylamine or ionic liquids to form arylidene or alkylidene derivatives . Advanced derivatives, such as spirocyclopropylbarbiturates, can be synthesized via electrocatalytic Michael-initiated ring-closure (MIRC) reactions using this compound and activated olefins in alcoholic media .

Q. How is the crystal structure of this compound determined, and what are its key polymorphic forms?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving this compound’s crystal structure. Two polymorphs are well-characterized:

- Form I : Thermodynamically stable enol tautomer, obtained via slow cooling from methanol, with planar molecular geometry and N-H···O hydrogen-bonded networks .

- Form II : A P2₁/c polymorph with two distinct conformers in the asymmetric unit (one planar, one envelope-shaped), stabilized by alternative hydrogen-bonding motifs . Computational lattice energy analysis confirms Form II’s lower energy despite its conformational flexibility .

Q. What analytical techniques are used to quantify this compound in biological and environmental samples?

Spectrophotometric methods are widely applied. For example:

- Batch/FI Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and KIO₃ produces a purple product (λ = 510 nm), with detection limits of 0.45–0.48 μg mL⁻¹. This method is validated for urine and water samples .

- NMR Spectroscopy : Deuterated DMSO solvent interactions alter chemical shifts, particularly for imino protons (Δδ ≈ 2 ppm downfield), enabling tautomer differentiation .

Q. How does tautomerism affect this compound’s reactivity and stability?

this compound exists predominantly in the enol form in the solid state due to intramolecular hydrogen bonding, as confirmed by SC-XRD . In solution, keto-enol tautomerism is influenced by solvent polarity and hydrogen-bonding capacity. Theoretical studies (DFT/BLYP) show that proton transfer between tautomers involves low-energy barriers (<5 kcal/mol), favoring the enol form in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. What mechanistic insights explain this compound derivatives’ DNA-binding properties?

Derivatives like 4j and 4m (N,N-dimethyl this compound/4-hydroxybenzaldehyde adducts) interact with ctDNA via minor groove binding. Molecular docking and UV-Vis spectroscopy reveal that planar substituents enhance π-π stacking with DNA bases, while flexible alkyl chains improve topological complementarity. Quantum mechanics calculations further validate binding energies (ΔG ≈ -8 kcal/mol) .

Q. How can enantioselective catalysis be applied to this compound derivatives?

Recent advances use organocatalysts (e.g., thiourea-based) or chiral metal complexes (e.g., Pd-BINAP) for asymmetric transformations. For example, Michael additions of nitromethane to alkylidene barbiturates achieve >90% enantiomeric excess (ee) under mild conditions . Key challenges include managing the electrophilicity of α,β-unsaturated derivatives and avoiding racemization during ring-opening steps .

Q. What challenges arise in polymorph screening for this compound?

Conformational flexibility complicates polymorph prediction. Computational lattice energy searches (via force fields or DFT) reveal >20 hypothetical structures within 5 kJ/mol of known forms. Experimentally, solvent-mediated phase transitions (e.g., methanol vs. THF) favor Form I or II, but kinetic trapping of metastable forms is common .

Q. How do solvent-solute interactions influence this compound’s NMR spectra?

In DMSO-d₆, this compound forms H-bonded associates with 2–4 solvent molecules. GIAO-DFT (BLYP functional) calculations show:

- Imino protons : Downfield shifts (δ ≈ 10–12 ppm) due to N-H···O=S interactions.

- Methylene protons : Upfield shifts (δ ≈ 3 ppm) from weak C-H···O contacts. Experimental ¹H/¹³C NMR data align with clusters involving four DMSO molecules .

Q. What is the enzymatic role of barbiturase in this compound metabolism?

Barbiturase (EC 3.5.2.x) catalyzes the hydrolysis of this compound to ureidomalonic acid in Rhodococcus erythropolis. The Zn²⁺-dependent enzyme (4.4 mol Zn²⁺/mol) operates via a conserved amidohydrolase mechanism, with Kₘ = 1.0 mM and Vₘₐₓ = 2.5 μmol/min/mg. Competitive inhibition by dihydro-L-orotate suggests shared binding motifs .

Q. How can this compound derivatives be optimized for antimicrobial activity?

Structure-activity relationship (SAR) studies highlight:

- Aroylhydrazones : Electron-withdrawing substituents (e.g., -NO₂) enhance Gram-positive activity (MIC ≈ 8 μg/mL) by disrupting membrane integrity .

- 5-Arylidene derivatives : Extended conjugation improves redox cycling, generating ROS for antifungal action (e.g., against C. albicans) .

Tables

属性

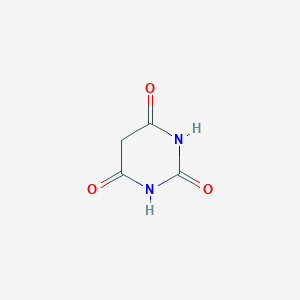

IUPAC Name |

1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYOPLTXPVRDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4390-16-3 (mono-hydrochloride salt) | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020129 | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.9e-05 mg/mL at 37 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67-52-7 | |

| Record name | Barbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ92Y2793G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。